

4-Nitroveratrole: A Versatile Precursor for Advanced Materials Synthesis

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Compound of Interest

Compound Name: 3,4-Dimethoxynitrobenzene

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-Nitroveratrole, a versatile chemical intermediate with potential applications in materials science and drug discovery. While direct applications in materials science are an emerging area of research, its functional groups offer a gateway for the synthesis of novel polymers, functionalized nanoparticles, and other advanced materials. This document details its chemical properties, a key synthetic protocol, and potential pathways for its use in creating new materials.

Chemical and Physical Properties of 4-Nitroveratrole

4-Nitroveratrole, also known as 1,2-dimethoxy-4-nitrobenzene, is a nitro compound that serves as a valuable intermediate in various chemical syntheses. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C8H9NO4	[1][2][3]
Molar Mass	183.16 g/mol	[1][2][3]
Melting Point	95-98 °C	[1][2][3]
Boiling Point	221-223 °C at 10 mmHg	[2][3]
Density	1.1888 g/cm ³	[1]
CAS Number	709-09-1	[1][2][3][4]
Appearance	Not specified, but likely a solid at room temperature	
Solubility	Not specified	

Applications in Synthesis

The primary application of 4-Nitroveratrole found in the literature is as a precursor in multi-component reactions to synthesize complex heterocyclic compounds. These structures can serve as building blocks for larger, functional materials or possess biological activity relevant to drug development.

Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles

A notable application of nitro-containing compounds, in a similar class to 4-Nitroveratrole, is in the metal-free, stereoselective four-component reaction to produce highly functionalized 2,3-dihydro-4-nitropyrroles.[5][6] This reaction showcases the utility of nitroalkenes, which can be derived from nitro compounds, in generating molecular complexity in a single step.[5][6]

Reaction Scheme:

α -ketoamides + amines + aromatic aldehydes + β -nitroalkenes \rightarrow functionalized 2,3-dihydro-4-nitropyrroles[5][6]

The resulting dihydropyrrole scaffold is of interest in medicinal chemistry and could be explored as a monomer for novel polymers or as a functional ligand for nanoparticles.

Experimental Protocol: Four-Component Synthesis of 2,3-Dihydro-4-Nitropyrrole

This protocol is adapted from a general method for the synthesis of functionalized 2,3-dihydro-4-nitropyrroles.^{[5][6]}

Materials:

- α -ketoamide (e.g., homopyruvic amide)
- Amine (e.g., aniline derivative)
- Aromatic aldehyde (e.g., tolualdehyde or anisaldehyde)
- β -nitrostyrene (a representative β -nitroalkene)
- Ethanol (EtOH)
- Acetic acid (AcOH)

Procedure:

- Combine equimolar concentrations of the α -ketoamide, amine, aromatic aldehyde, and β -nitrostyrene in a round-bottom flask.
- Dissolve the reagents in a solvent mixture of EtOH-AcOH (12:1) to a final concentration of 0.05 M.
- Heat the reaction mixture to reflux.
- After 4 hours, add an additional equivalent of both the amine and the β -nitrostyrene to the reaction mixture.
- Continue refluxing for a total of 10 hours.

- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Purify the product using column chromatography on silica gel to isolate the desired 2,3-dihydro-4-nitropyrrole.

Optimization: The reaction yield can be sensitive to the concentration of reactants and the amount of acid catalyst. The reported yields for this type of reaction are in the range of 9-50%.

[6]

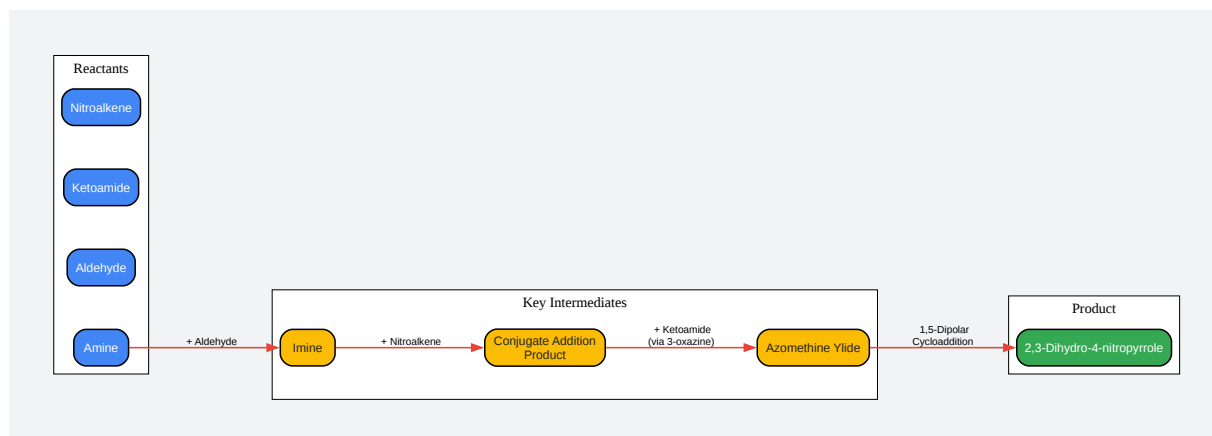
Potential Materials Science Applications

While direct, large-scale applications of 4-Nitroveratrole in materials science are not yet well-documented, its chemical structure suggests several potential avenues for research:

- **Polymer Synthesis:** The nitro group can be reduced to an amine, and the aromatic ring can be further functionalized. This would create a monomer with multiple reactive sites suitable for polymerization into novel polyamides, polyimides, or other functional polymers.
- **Nanoparticle Functionalization:** The aromatic ring and its substituents can be used to create ligands for surface modification of nanoparticles. The nitro group, or its reduced amine form, can provide a point of attachment for other functional molecules, enabling the creation of tailored nanoparticle surfaces for applications in catalysis, sensing, or drug delivery.
- **Energetic Materials:** Nitroaromatic compounds are a well-known class of energetic materials. While 4-Nitroveratrole itself is not a primary explosive, it could serve as a precursor for the synthesis of more complex and stable energetic materials.[7][8]

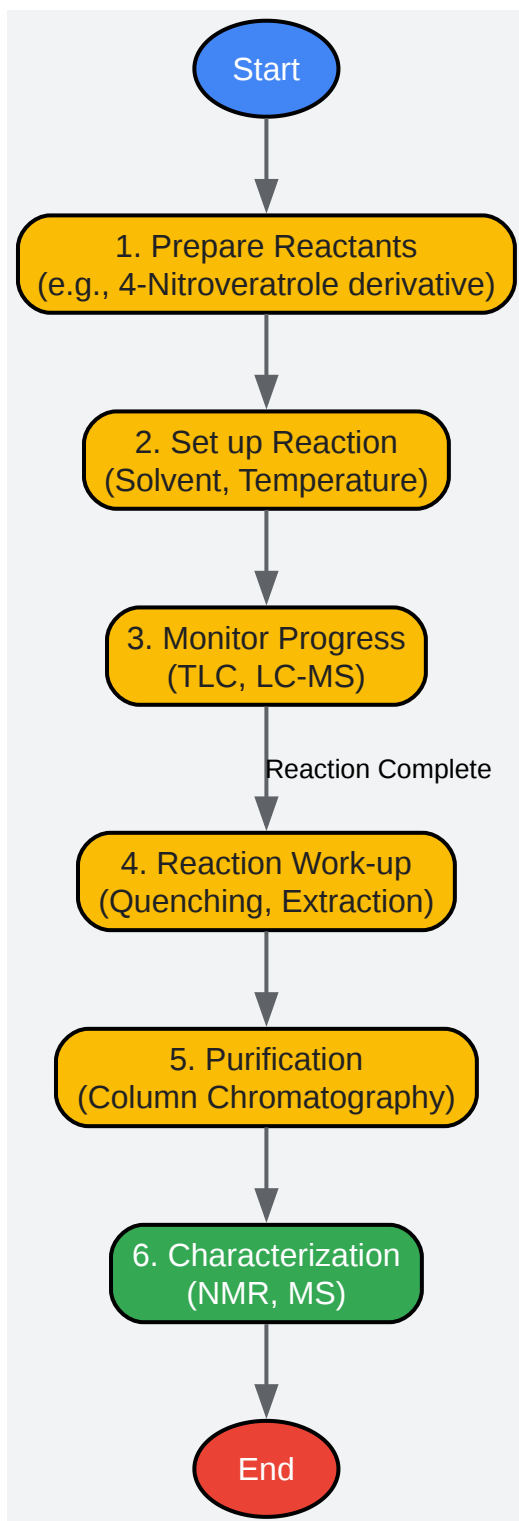
Visualizing Synthetic Pathways and Workflows

To better understand the synthetic utility of 4-Nitroveratrole and related compounds, the following diagrams illustrate a key reaction mechanism and a general experimental workflow.



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Caption: Proposed reaction mechanism for the four-component synthesis of 2,3-dihydro-4-nitropyrroles.



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Caption: General experimental workflow for a chemical synthesis using a 4-Nitroveratrole-derived precursor.

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